2-(2-萘氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

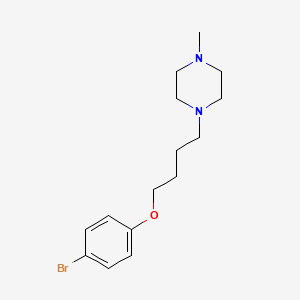

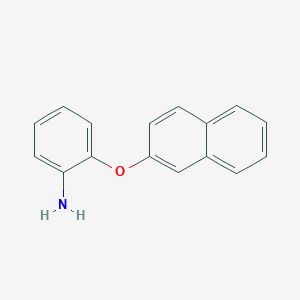

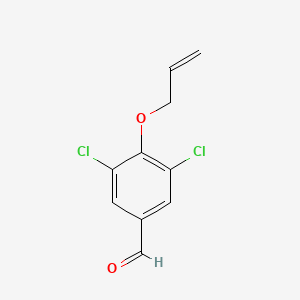

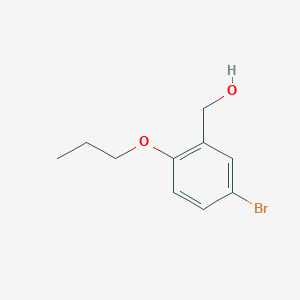

2-(2-Naphthyloxy)aniline is a compound that can be associated with various chemical reactions and possesses unique physical and chemical properties. It is related to aniline and naphthalene derivatives, which are often used in the synthesis of complex organic molecules. The compound's structure includes a naphthalene ring system, which is known for its stability and aromaticity, and an aniline moiety that can participate in a variety of chemical reactions due to its amine group.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. One such method is the visible-light-promoted synthesis of substituted naphthalenes via [4 + 2] annulation of amino-benzocyclobutenes with alkynes, where the aniline group serves as a directing group and a leaving group to complete aromatization . Another efficient protocol involves the preparation of 2-(R-anilino)-1,4-naphthoquinones by reacting aniline and 1,4-naphthoquinone in the presence of bentonitic clay, which acts as a Lewis acid to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyloxy)aniline and its derivatives is characterized by the presence of a naphthalene ring system and an aniline moiety. The electronic structure of these compounds is influenced by the substituents on the aniline ring, which can affect the degree of conjugation and the electronic properties of the molecule .

Chemical Reactions Analysis

2-(2-Naphthyloxy)aniline derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 1,3-dihydroxy-2-naphthoate with aniline results in the formation of 1,3-dihydroxy-2-naphthanilide . Additionally, 2-anilino-1,4-naphthoquinones can participate in free radical reactions with diethyl malonate, initiated by manganese (III) acetate, to synthesize benzo[b]acridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Naphthyloxy)aniline derivatives are influenced by their molecular structure. The substituent effects on the redox properties of these compounds have been studied, revealing that the nitrogen atom in the aniline moiety interferes with direct conjugation between the rings but still allows for intramolecular electronic transfer from the aniline to the naphthoquinone moiety. This donor-acceptor character is evident in their UV-vis spectra and cyclic voltammograms, which show two one-electron reduction waves corresponding to the formation of radical-anion and dianion .

科学研究应用

1. 聚合和催化

2-(2-萘氧基)苯胺已被用于合成新型钛配合物,该配合物在乙烯聚合中显示出很高的活性。这些配合物对生产不同分子量的聚乙烯做出了重大贡献,展示了它们在聚合物化学中的潜力 (唐萍, 2007)。

2. 质子转移研究

对与2-(2-萘氧基)苯胺类似的化合物(如N-(2-羟基-1-萘甲亚基)-1-芘胺)中的质子转移的研究揭示了氢键和π-电子离域的见解。这些发现对于理解分子结构在不同状态下的行为至关重要 (T. Inabe et al., 1994)。

3. 光物理性质

对相关席夫碱和含有分子内氢键的偶氮染料(如2-(2-萘氧基)苯胺)的光物理性质的研究显示了它们的荧光特性和在不同温度下的量子产率。这些知识在光化学和材料科学领域是有益的 (H. Joshi et al., 2002)。

4. 紫外吸收研究

对相关化合物(如β-萘胺)的紫外吸收光谱的研究提供了质子受体试剂在不同溶剂中的影响的见解。这项研究对于理解类似苯胺衍生物的电子性质非常重要 (T. Lin & Wei‐chuwan Lin, 1961)。

5. 化学结构的合成

金(I)催化的芳香1,5-烯炔环化合成2-(萘-2-基)苯胺等结构在有机合成中具有重要意义。该方法促进了苯并[α]咔唑衍生物等复杂化学结构的产生,展示了2-(2-萘氧基)苯胺在合成化学中的多功能性 (傅佳玥等,2021)。

6. 电化学应用

涉及苯胺衍生物(包括萘-2-胺)的电化学脱氢交叉偶联方法凸显了它们在合成联芳基化合物中的实用性。这种方法展示了2-(2-萘氧基)苯胺在制造有价值的药效团中的潜力 (M. Luo 等,2020)。

属性

IUPAC Name |

2-naphthalen-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYWJNQPNWFFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)